molecular formula C13H9NO3 B7806566 2-Nitrobiphenyl-4-carbaldehyde

2-Nitrobiphenyl-4-carbaldehyde

Cat. No.: B7806566
M. Wt: 227.21 g/mol
InChI Key: NEMDYPVVDJEUSK-UHFFFAOYSA-N
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Description

Significance of Nitrobiphenyl Scaffolds in Advanced Molecular Design

The nitrobiphenyl scaffold is a fundamental structural motif in the design of advanced molecules. rsc.orgmdpi.com Biphenyls themselves are core components in many biologically active compounds, liquid crystals, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The introduction of a nitro group onto this framework significantly influences the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which can alter the reactivity and spectroscopic characteristics of the biphenyl (B1667301) system. ontosight.ai

In the context of molecular design, the nitro group can serve several purposes:

Directing Group: It can direct further chemical modifications to specific positions on the aromatic rings.

Reactive Handle: The nitro group itself can be chemically transformed into other functional groups, such as amines, which are versatile building blocks in organic synthesis. orgsyn.orggrafiati.com For instance, the reduction of the nitro group in 2-nitrobiphenyl (B167123) derivatives is a key step in the synthesis of carbazoles, a class of compounds with important applications in materials science and pharmaceuticals. unimi.itresearchgate.netresearchgate.net

Modulator of Electronic Properties: The electron-withdrawing nature of the nitro group can be exploited to fine-tune the electronic and optical properties of the final molecule. oup.comresearchgate.net This is particularly relevant in the development of materials for optoelectronic applications. researchgate.net

The position of the nitro group is also crucial. In 2-nitrobiphenyl systems, the proximity of the nitro group to the second phenyl ring can lead to unique intramolecular interactions and reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds. unimi.itresearchgate.netresearchgate.net

The Strategic Importance of Aldehyde Functionality within Biphenyl Systems for Chemical Transformations

The aldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry, and its presence in a biphenyl system offers numerous opportunities for chemical transformations. rsc.orgresearchgate.net The aldehyde can participate in a wide array of reactions, allowing for the construction of diverse molecular architectures.

Some key transformations involving the aldehyde group include:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, which is another valuable functional group for further synthetic manipulations.

Cyclization Reactions: The aldehyde can participate in intramolecular cyclization reactions to form heterocyclic systems. For example, the reaction of an appropriately substituted biphenyl aldehyde can lead to the formation of phenanthridine (B189435) derivatives. sci-hub.seresearchgate.netrsc.org

The strategic placement of the aldehyde group at the 4-position of the biphenyl system in 2-nitrobiphenyl-4-carbaldehyde provides a reactive site that is spatially distinct from the nitro group, allowing for selective transformations at either end of the molecule.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures is focused on several key areas, primarily leveraging the compound's unique combination of functional groups for the synthesis of complex heterocyclic structures.

A significant research trajectory is the synthesis of phenanthridine and its derivatives. sci-hub.seresearchgate.netacs.org Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds with a wide range of biological activities. The synthesis often involves the reduction of the nitro group in a 2-nitrobiphenyl precursor to an amino group, followed by an intramolecular cyclization reaction involving the aldehyde functionality. sci-hub.se For example, a reductive cyclization of 2'-nitrobiphenyl-2-carbaldehyde using iron in acetic acid has been shown to produce phenanthridine in high yield. sci-hub.se

Another major area of research is the synthesis of carbazoles . unimi.itresearchgate.netresearchgate.netresearchgate.net Carbazoles are important scaffolds in materials science, particularly for organic electronics, and are also found in many natural products and pharmaceuticals. researchgate.net The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using phosphine (B1218219) reagents, is a common method for carbazole (B46965) synthesis. researchgate.netunimi.it Variations of this reaction using different catalysts and reaction conditions are continuously being explored to improve yields and functional group tolerance. unimi.itresearchgate.net For instance, palladium-catalyzed reductive cyclization using carbon monoxide surrogates has emerged as an efficient method. unimi.itresearchgate.net

Furthermore, the aldehyde group can be used as a handle for the construction of more complex systems. Research has explored its use in the synthesis of functionalized quinolines and other nitrogen-containing heterocycles through various cascade reactions. researchgate.netresearchgate.net

The table below summarizes some of the key synthetic applications of 2-nitrobiphenyl derivatives found in recent literature.

PrecursorReagents/ConditionsProductApplication Area
2'-Nitrobiphenyl-2-carbaldehydeFe-AcOHPhenanthridineHeterocyclic Synthesis
2-NitrobiphenylPd/Phenanthroline, Phenyl formate9H-CarbazoleMaterials Science, Pharmaceuticals
2-NitrobiphenylsTriphenylphosphine (B44618)Substituted CarbazolesOrganic Synthesis
2-Vinylanilines and CarbonylsVisible LightQuinolinesHeterocyclic Synthesis

Contextualizing this compound within the Broader Landscape of Substituted Biphenyl Chemistry

Substituted biphenyls are a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to advanced materials. rsc.orgnih.govarabjchem.org The synthesis of these compounds has been a subject of intense research, with the development of powerful cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions revolutionizing the field. rsc.orgnih.gov These methods allow for the efficient and selective formation of the biphenyl core with a wide variety of substituents. researchgate.netgoogle.com

This compound fits into this landscape as a highly functionalized and versatile building block. cymitquimica.com Its synthesis can be achieved through these modern cross-coupling methods, for example, by coupling a 4-formylphenylboronic acid with a 2-nitrophenyl halide. The presence of both the nitro and aldehyde groups makes it a bifunctional intermediate, enabling sequential or one-pot transformations to construct complex molecular architectures.

The study of substituted biphenyls also includes the phenomenon of atropisomerism , where restricted rotation around the single bond connecting the two aryl rings leads to chiral isomers. rsc.org The presence of substituents at the ortho positions, such as the nitro group in this compound, can create a significant barrier to rotation, potentially leading to stable atropisomers. This adds another layer of complexity and potential application, particularly in areas like asymmetric catalysis and chiroptical materials.

In comparison to other substituted biphenyls, this compound offers a unique combination of reactivity. While other derivatives might contain single functional groups like hydroxyl, amino, or carboxylic acid moieties, the dual presence of the reducible nitro group and the versatile aldehyde group in this specific compound allows for a rich and diverse range of subsequent chemical modifications. ontosight.aigrafiati.comacs.orgnih.govresearchgate.netacs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-6-7-12(13(8-10)14(16)17)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDYPVVDJEUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Retrosynthetic Analysis for 2 Nitrobiphenyl 4 Carbaldehyde

Identification and Preparation of Key Precursors

The preparation of 2-Nitrobiphenyl-4-carbaldehyde relies on the synthesis of crucial intermediates, primarily substituted 2-nitrobiphenyls. These intermediates are constructed through various modern and classical organic chemistry reactions.

Synthesis of Substituted 2-Nitrobiphenyl (B167123) Intermediates

The formation of the 2-nitrobiphenyl core is the cornerstone of the synthesis. This can be achieved by forming the biaryl linkage between a nitro-substituted phenyl ring and another appropriately functionalized phenyl ring, or by nitrating a biphenyl (B1667301) precursor.

Palladium catalysis is a powerful tool for forming C-C bonds, and it is widely used in the synthesis of biaryl compounds. researchgate.net These methods offer mild reaction conditions and high functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is one of the most efficient strategies for the synthesis of unsymmetrical biaryl compounds. nih.govgre.ac.uk This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. youtube.com For the synthesis of 2-nitrobiphenyl derivatives, this could involve reacting a 2-nitroaryl halide with a 4-formylphenylboronic acid, or a 4-halobenzaldehyde with a 2-nitrophenylboronic acid.

Research has demonstrated the successful synthesis of 2-nitrobiphenyl via the Suzuki cross-coupling of 1-iodo-2-nitrobenzene (B31338) with phenylboronic acid using palladium(II) acetate (B1210297) as a catalyst. researchgate.netresearchgate.net Similarly, 1-chloro-2-nitrobenzene (B146284) can be coupled with phenylboronic acid under microwave irradiation, utilizing Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base in a methanol-water solvent system. researchgate.netmdpi.com While 2-nitrophenylboronic acids can be used, they sometimes exhibit low reactivity in Suzuki reactions. researchgate.net

A general procedure involves refluxing a solution of a 2-nitrochlorobenzene and a substituted phenylboronic acid in a solvent like tetrahydrofuran (B95107) with an aqueous solution of a base such as sodium hydroxide (B78521). google.com The palladium catalyst, often a combination of palladium(II) acetate and a phosphine (B1218219) ligand like triphenylphosphine (B44618), is then added. google.com The reaction progress is monitored until the starting material is consumed. google.com

Table 1: Conditions for Suzuki-Miyaura Coupling to form 2-Nitrobiphenyls
Aryl HalideBoronic AcidCatalystBaseSolventConditionsReference
1-Iodo-2-nitrobenzenePhenylboronic acidPalladium(II) acetatePotassium carbonateNot specifiedNot specified researchgate.net
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄Sodium carbonateMethanol/Water (4:1)Microwave, 120°C, 30 min mdpi.com
2-Nitrochlorobenzene4-Chlorophenylboronic acidPalladium(II) acetate / TriphenylphosphineSodium hydroxideTetrahydrofuran / WaterReflux (70°C), ~8 hours google.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are effective for biaryl synthesis. One such method is the decarboxylative cross-coupling reaction. For instance, 4-methyl-2'-nitrobiphenyl has been synthesized via a Cu/Pd-catalyzed reaction between potassium 2-nitrobenzoate (B253500) and 4-bromotoluene. orgsyn.org This approach avoids the use of organometallic reagents like boronic acids.

Another advanced strategy involves the palladium(II)-catalyzed C-H bond activation. nih.gov This method allows for the direct coupling of aryl nitriles with aryl halides. For example, biphenyl-2-carbonitrile derivatives have been synthesized from aryl nitriles and aryl halides in a trifluoroacetic acid medium, using the cyano group as a directing group. nih.gov This could be adapted to synthesize precursors for this compound.

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetrical biaryl compounds by coupling two aryl halides in the presence of copper. wikipedia.org A typical example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.org This reaction is particularly effective for electron-deficient aryl halides. wikipedia.org

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures, and stoichiometric amounts of copper. wikipedia.org For example, the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene can be performed by heating the reactants with copper, with reaction temperatures estimated around 290°C. rsc.org

Modern modifications have improved this reaction, including the use of solvent-free techniques like high-speed ball milling (HSBM). nih.govnih.gov This method can achieve quantitative yields of 2,2'-dinitrobiphenyl from 2-iodonitrobenzene without additional solvent, using a custom-made copper vial and a copper ball as the catalyst source. nih.govnih.gov This approach is cleaner, faster, and avoids lengthy extraction and purification steps compared to solution-phase coupling. nih.govresearchgate.net

Table 2: Conditions for Ullmann Coupling to form Dinitrobiphenyls
Starting MaterialCopper SourceConditionsKey FeatureReference
1-Iodo-2-nitrobenzeneCopperHeated in a test tube with sandSolvent-free synthesis researchgate.net
1-Iodo-2-nitrobenzeneMelted reagent acts as solvent~290°C, 20-30 secondsOriginal 1901 methodology rsc.org
2-IodonitrobenzeneCopper vial and copper ballHigh-Speed Ball Milling (HSBM)Solvent-free, quantitative yield nih.govnih.gov

An alternative strategy to cross-coupling is the direct nitration of a pre-formed biphenyl scaffold, such as biphenyl-4-carbaldehyde or a protected derivative. Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. chemguide.co.ukyoutube.com

The nitration of biphenyl itself yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. rsc.org The ratio of these isomers can be influenced by reaction conditions. rsc.org When nitrating a substituted biphenyl like biphenyl-4-carbaldehyde, the existing formyl group, which is a deactivating and meta-directing group, will influence the position of the incoming nitro group. However, the phenyl group is an activating ortho-, para-director. This competition makes achieving high regioselectivity for the desired 2-nitro isomer challenging. The synthesis of o-amino-p'-nitrobiphenyl by nitrating o-aminobiphenyl highlights the careful control of temperature (below 0°C) required for such reactions. orgsyn.org Ipso substitution, where a substituent other than hydrogen is replaced by the nitro group, can also occur, particularly with electron-rich aromatic systems. researchgate.net

Nickel-Catalyzed Coupling Reactions

The formation of the C-C bond linking the two aryl rings is a critical step in synthesizing the 2-nitrobiphenyl scaffold. While palladium-catalyzed reactions are common, nickel-based systems have emerged as a cost-effective and efficient alternative. google.comresearchgate.net Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, for instance, can effectively couple an aryl halide with an arylboronic acid. cmu.edunih.gov In the context of 2-nitrobiphenyl synthesis, this typically involves the reaction of a 2-halonitrobenzene with a substituted phenylboronic acid.

The general catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition of the nickel(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the nickel(0) catalyst. cmu.edu Various nickel catalysts, from simple salts like NiCl₂ in combination with ligands to pre-formed complexes such as NiCl₂(PCy₃)₂, have been successfully employed. rsc.org

Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling Conditions

Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
NiCl₂(dppp) K₃PO₄ Dioxane 80 High
Ni(cod)₂ K₂CO₃ DES 100 Excellent

Note: This table represents typical conditions and yields may vary based on specific substrates. dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane, cod = 1,5-Cyclooctadiene, DES = Deep Eutectic Solvent, PCy₃ = Tricyclohexylphosphine.

The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Ligand-free approaches using catalysts like Ni(cod)₂ in greener solvents such as deep eutectic solvents (DES) have also been developed, offering an environmentally benign option. researchgate.net

Metal-Free Approaches to Unsymmetrical 2-Nitrobiaryls

In an effort to develop more sustainable synthetic methods, metal-free strategies for the construction of unsymmetrical biaryls have gained attention. These methods avoid the cost and potential toxicity associated with residual transition metals. One prominent approach involves radical reactions where aryl radicals are generated and subsequently coupled. For instance, aryl radicals can be generated from arylhydrazines in the presence of air and captured by another aromatic system. mdpi.com

Electrochemical synthesis offers another powerful metal- and reagent-free alternative. nih.gov In a typical electrochemical cross-coupling, an anodic oxidation process can generate a phenoxy radical from a phenol, which can then couple with another aryl species. nih.gov While direct application to 2-nitrobiphenyls can be challenging due to the electronic nature of the nitro group, modifications of this strategy represent a promising avenue for research. These methods are highly atom-economical and reduce chemical waste. nih.govrsc.org

Introduction of the Carbaldehyde Moiety

Selective Oxidation of Corresponding Hydroxymethyl or Methyl Precursors

A common and reliable method for introducing a carbaldehyde group is through the selective oxidation of a precursor alcohol (hydroxymethyl group) or an activated methyl group. This approach is beneficial when the precursor, such as 4'-methyl-2-nitrobiphenyl (B8642523), is readily accessible via a coupling reaction.

A variety of oxidizing agents can be employed for this transformation. The key challenge is to achieve selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. aip.org Mild and selective reagents are therefore preferred. A catalytic system of chromium trioxide (CrO₃) and periodic acid (H₅IO₆) has been shown to efficiently oxidize benzylic alcohols to the corresponding carbonyl compounds in high yields at low temperatures. organic-chemistry.org This method is tolerant of many functional groups. organic-chemistry.org

Table 2: Reagents for Selective Oxidation to Aldehydes

Precursor Group Reagent Conditions Selectivity
-CH₂OH (Benzylic Alcohol) Pyridinium chlorochromate (PCC) CH₂Cl₂, Room Temp. Good
-CH₂OH (Benzylic Alcohol) CrO₃ / H₅IO₆ Acetonitrile, -78 °C High
-CH₂OH (Benzylic Alcohol) Gold Nanoparticles / H₂O₂ Aqueous Phase High

The use of catalyst systems, such as gold nanoparticles with hydrogen peroxide, provides a green chemistry approach, allowing the reaction to proceed in water with high selectivity for the aldehyde over the alcohol. aip.org

Formylation Reactions on Biphenyl Scaffolds

Direct formylation involves the introduction of a formyl (-CHO) group onto the pre-existing 2-nitrobiphenyl scaffold. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds. semanticscholar.orgchemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). jk-sci.com This electrophilic iminium salt then attacks the aromatic ring. chemistrysteps.com

The success of the Vilsmeier-Haack reaction is dependent on the electronic properties of the substrate. The biphenyl system must be sufficiently activated for the electrophilic aromatic substitution to occur. The nitro group in 2-nitrobiphenyl is strongly deactivating, which can make direct formylation challenging. However, formylation would be directed to the para position of the unsubstituted ring due to steric and electronic factors. The reaction typically requires heating and is followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde. jk-sci.comorgsyn.org

Convergent and Linear Synthetic Strategies to this compound

A linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. differencebetween.com

Example Pathway:

Couple 2-chloronitrobenzene with 4-methylphenylboronic acid to form 4'-methyl-2-nitrobiphenyl.

Oxidize the methyl group of 4'-methyl-2-nitrobiphenyl to the carbaldehyde.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in one of the final steps. chemistnotes.comwikipedia.org

Example Pathway:

Fragment A Synthesis: Prepare 4-formylphenylboronic acid.

Fragment B: 1-Iodo-2-nitrobenzene (commercially available).

Couple Fragment A and Fragment B using a Suzuki-Miyaura reaction.

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and waste. nih.gov This process involves the systematic variation of several key parameters for the critical steps, such as the biaryl coupling and the introduction of the aldehyde.

Key parameters for optimization include:

Catalyst and Ligand: For metal-catalyzed coupling reactions, screening different metal precursors (e.g., Ni(II) vs Ni(0)) and ligands (e.g., phosphines, N-heterocyclic carbenes) can dramatically influence reaction efficiency. The catalyst loading is also a critical factor to balance cost and reaction rate.

Solvent: The choice of solvent can affect reactant solubility, reaction rate, and in some cases, product selectivity. For Suzuki couplings, solvent systems can range from organic solvents like toluene (B28343) or dioxane to greener options like water or deep eutectic solvents. researchgate.net

Base: The strength and type of base used in coupling reactions are crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), and their optimal choice depends on the specific substrates and catalyst system.

Temperature and Reaction Time: Adjusting the temperature can overcome activation energy barriers and increase reaction rates. researchgate.net However, excessively high temperatures can lead to decomposition or side reactions. Monitoring the reaction progress (e.g., by TLC or GC) allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating. researchgate.net

Stoichiometry: Carefully controlling the molar ratios of reactants, especially the boronic acid derivative in Suzuki couplings, can improve yields and simplify purification by minimizing unreacted starting materials. researchgate.net

By methodically adjusting these variables, a synthetic route can be refined to be more efficient, cost-effective, and scalable. nih.gov

Scale-Up Considerations and Industrial Production Methods for Related Nitrobiphenyl Aldehydes

The industrial synthesis of nitrobiphenyl aldehydes, including this compound, hinges on a selection of robust and scalable chemical reactions. The primary strategies involve the formation of the biphenyl core, followed by or preceded by nitration and formylation. The two most prominent methods for constructing the biphenyl structure on an industrial scale are the Suzuki-Miyaura coupling and the Ullmann reaction. The choice between these methods is often dictated by factors such as raw material cost, catalyst efficiency, reaction conditions, and waste management.

Key Industrial Synthetic Strategies:

The synthetic approach to this compound and related compounds on an industrial scale typically follows one of two main retrosynthetic pathways:

Formation of the Biphenyl Core Followed by Functionalization: This is often the preferred route. It may involve the coupling of a suitable phenylboronic acid with a halogenated nitrobenzene (B124822) (Suzuki-Miyaura) or the copper-catalyzed coupling of two aryl halides (Ullmann). The aldehyde group can then be introduced in a subsequent step.

Coupling of Pre-functionalized Aryl Partners: In this approach, one or both of the aromatic rings already contain the nitro and/or aldehyde (or a precursor) group. This can be more efficient in terms of the number of steps but presents challenges related to the stability of the functional groups under the coupling reaction conditions.

Suzuki-Miyaura Coupling: A Versatile Tool for Industrial Biphenyl Synthesis

The Suzuki-Miyaura coupling is a widely used method in the pharmaceutical and fine chemical industries for the formation of carbon-carbon bonds, including the synthesis of biphenyls. nih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. nih.gov

For the synthesis of a 2-nitrobiphenyl structure, a typical industrial approach would involve the reaction of a 2-nitrophenylboronic acid derivative with a halogenated benzaldehyde (B42025) derivative, or vice versa. Process optimization is crucial for scale-up and focuses on several key parameters. acs.org Catalyst loading is a significant cost driver, and efforts are made to minimize the amount of palladium used. acs.org The choice of ligand, base, and solvent system is also critical for achieving high yields and selectivity. nih.govresearchgate.net

The Ullmann Reaction: A Classic Method with Modern Applications

The Ullmann reaction, which utilizes copper catalysis to couple aryl halides, is another important industrial method for biphenyl synthesis. wikipedia.org While traditional Ullmann conditions often require harsh conditions (high temperatures and polar solvents), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.orgmdpi.com The Ullmann condensation, a related reaction, is used for the formation of diaryl ethers and has also seen significant industrial application. synarchive.comresearchgate.net For nitrobiphenyl synthesis, the Ullmann reaction can be particularly useful for the coupling of electron-deficient aryl halides, such as those containing a nitro group. wikipedia.org

Nitration of Biphenyl Aldehydes: A Critical Functionalization Step

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. nih.govmasterorganicchemistry.com The regioselectivity of the nitration is a key consideration, as multiple isomers can be formed. In the case of biphenyl-4-carbaldehyde, the formyl group is a meta-directing deactivator, while the phenyl group is an ortho-, para-directing activator. The interplay of these directing effects will influence the position of nitration.

On an industrial scale, the nitration of aromatic compounds is a well-established but potentially hazardous process. nih.gov Careful control of reaction temperature, addition rates, and agitation is essential to prevent runaway reactions and ensure a safe process. researchgate.net The purification of the resulting nitroaromatic compounds often involves washing with alkaline solutions to remove acidic byproducts, followed by distillation or crystallization. google.comjustia.com

The Aldehyde Group: Introduction and Stability Considerations

The aldehyde functionality can be introduced at various stages of the synthesis. One common industrial method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methylarene. For example, 4-methyl-2-nitrobiphenyl could be a precursor to this compound. Another approach is the direct formylation of the aromatic ring.

A significant challenge in the industrial synthesis of nitrobiphenyl aldehydes is the stability of the aldehyde group, which can be susceptible to oxidation to a carboxylic acid, especially under the harsh conditions of some nitration or coupling reactions. nuph.edu.ua Protecting the aldehyde group as an acetal (B89532) during these steps is a common strategy to mitigate this issue. The acetal can then be hydrolyzed in a later step to regenerate the aldehyde. psu.edu

Purification of Nitrobiphenyl Aldehydes on an Industrial Scale

The purification of the final product is a critical step in ensuring the quality and purity required for its intended application. Industrial purification methods for nitroaromatic compounds often involve a combination of techniques. google.comjustia.com

Washing: Crude nitrated products are often washed with an alkaline solution, such as aqueous sodium hydroxide or ammonia (B1221849), to remove acidic impurities like nitrophenols. google.com

Distillation: Fractional distillation under reduced pressure can be used to separate the desired product from starting materials, byproducts, and solvents.

Crystallization: Recrystallization from a suitable solvent is a powerful technique for achieving high purity. For solid products like many nitrobiphenyl aldehydes, this is often the final purification step.

The presence of multiple functional groups can complicate purification. For instance, the separation of isomers and over-nitrated byproducts can be challenging and may require multiple purification steps.

Interactive Data Table: Key Industrial Process Parameters for Related Nitrobiphenyl Aldehyde Synthesis

Process Step Key Parameters for Scale-Up Common Industrial Conditions/Reagents Potential Challenges
Biphenyl Formation (Suzuki-Miyaura) Catalyst loading, ligand selection, base, solvent, temperature, reaction time.Palladium catalysts (e.g., Pd(OAc)₂, Pd/C), phosphine ligands, aqueous bases (e.g., Na₂CO₃, K₃PO₄), solvents like toluene, ethanol/water.Catalyst cost and removal, side reactions (e.g., homocoupling), purification from catalyst residues.
Biphenyl Formation (Ullmann) Copper source (Cu powder, Cu(I) salts), temperature, solvent, reaction time.Copper powder, CuI, CuO nanoparticles, high-boiling polar solvents (e.g., DMF, NMP), temperatures often >150°C.Harsh reaction conditions, stoichiometric copper in some cases, byproduct formation.
Nitration Nitrating agent composition, temperature control, addition rate, agitation.Mixed acid (HNO₃/H₂SO₄), nitric acid in acetic anhydride.Exothermic and potentially runaway reactions, formation of isomers and over-nitrated products, safety concerns.
Aldehyde Introduction/Protection Choice of formylation method, protection/deprotection conditions.Oxidation of a methyl group, Vilsmeier-Haack reaction; acetal formation with diols.Stability of the aldehyde to oxidation, efficiency of protection and deprotection steps.
Purification Washing conditions, distillation parameters, crystallization solvent and conditions.Alkaline washes, vacuum distillation, recrystallization from solvents like ethanol, toluene, or heptane.Isomer separation, removal of colored impurities, product stability at high temperatures.

Chemical Reactivity and Transformational Chemistry of 2 Nitrobiphenyl 4 Carbaldehyde

Reactivity Profiles of the Nitro Group

The nitro group is a pivotal functional group in organic synthesis, serving as a precursor to various nitrogen-containing compounds and as a participant in complex cyclization reactions. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached.

The reduction of the nitro group in 2-nitrobiphenyl-4-carbaldehyde to its corresponding amine, 2-aminobiphenyl-4-carbaldehyde, is a fundamental transformation. The primary challenge in this conversion is achieving chemoselectivity, preserving the aldehyde functionality which is also susceptible to reduction. A variety of methods are available for the reduction of aromatic nitro compounds, each with its own advantages in terms of yield, selectivity, and functional group tolerance.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is highly efficient but can sometimes lead to over-reduction of the aldehyde group unless carefully controlled. Alternative hydrogen sources, such as formic acid in transfer hydrogenation protocols, can offer milder conditions and improved selectivity.

Chemical reductions often provide excellent chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride, are well-established methods for selectively reducing nitro groups in the presence of aldehydes. These methods are advantageous due to their mild conditions and tolerance of various functional groups.

Table 1: Comparison of Reagents for the Selective Reduction of a Nitro Group to an Amine in the Presence of an Aldehyde

Reagent/SystemTypical ConditionsAdvantagesPotential Drawbacks
H₂/Pd/C Room temperature to moderate heat, H₂ gasHigh efficiency, clean reactionRisk of aldehyde reduction, requires specialized equipment
Fe/HCl or Fe/NH₄Cl Reflux in ethanol/waterInexpensive, good chemoselectivityStoichiometric amounts of metal, acidic waste
SnCl₂·2H₂O/HCl Room temperature or gentle heating in ethanolMild conditions, high chemoselectivityStoichiometric tin salts, workup can be tedious
Sodium Dithionite (Na₂S₂O₄) Biphasic system (e.g., water/ethyl acetate)Mild, often used for sensitive substratesCan require phase-transfer catalyst, moderate yields
Catalytic Transfer Hydrogenation e.g., Formic acid, Pd/CAvoids use of H₂ gas, often highly selectiveCatalyst cost, reaction optimization may be needed

The strategic positioning of the nitro group at the 2-position of the biphenyl (B1667301) scaffold enables its participation in powerful intramolecular cyclization reactions, providing access to condensed heterocyclic systems.

One of the most significant transformations of 2-nitrobiphenyl (B167123) derivatives is their reductive cyclization to form carbazoles, a reaction known as the Cadogan reaction. This reaction typically involves deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine (B44618) (PPh₃), at elevated temperatures. The reaction proceeds through a proposed nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the fused carbazole (B46965) core.

For this compound, this reaction provides a direct route to 2-formylcarbazole. The use of triphenylphosphine in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (o-DCB) has been shown to be an effective method for this transformation, demonstrating good tolerance for the aldehyde functional group. The reaction is valued for its ability to construct the carbazole skeleton with precise control over substituent placement, as the substitution pattern of the product is dictated by that of the biphenyl precursor.

In the context of nucleophilic aromatic substitution (SNAr), a nitro group is a powerful activating group, strongly withdrawing electron density from the aromatic ring and stabilizing the negatively charged intermediate (Meisenheimer complex). This activation is most effective when the nitro group is positioned ortho or para to a leaving group.

While this activating effect is a cornerstone of intermolecular SNAr reactions, its role in the intramolecular cyclization of this compound is less direct. For an intramolecular SNAr to occur, a nucleophilic center on the second phenyl ring would need to attack the nitro-bearing ring. This pathway is not typically observed for this substrate.

Furthermore, the nitro group itself can function as a leaving group (as nitrite, NO₂⁻) in SNAr reactions, particularly on highly electron-deficient aromatic rings. However, this transformation generally requires a potent external nucleophile and is not a common pathway for the intramolecular cyclization of this compound, which preferentially undergoes reductive cyclization as described in the Cadogan reaction.

Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂

The nitroso intermediate is highly reactive and its reduction to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect or isolate under normal reduction conditions. The N-arylhydroxylamine is often more stable and can sometimes be isolated, though it is readily reduced further to the amine. These intermediates are crucial in the mechanistic pathways of many reactions. For instance, the nitrosoarene is a probable intermediate in the Cadogan reaction, which is subsequently deoxygenated to the reactive nitrene species that ultimately forms the carbazole ring.

Intramolecular Cyclization Reactions Mediated by Nitro Group Participation

Reactivity Profiles of the Aldehyde Group

The aldehyde group (-CHO) in this compound is a versatile functional handle for a wide array of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, though it can be subtly influenced by the electron-withdrawing effect of the nitro group on the adjacent ring. Key reactions of the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-nitrobiphenyl-4-carboxylic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents such as silver oxide (Ag₂O).

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol, (2-nitrobiphenyl-4-yl)methanol. This requires mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid concurrent reduction of the nitro group.

Nucleophilic Addition and Condensation: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. This leads to a range of important reactions:

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde to an alkene.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malonic acid derivatives) in the presence of a base affords α,β-unsaturated products.

Henry Reaction (Nitroaldol Reaction): Reaction with nitroalkanes provides β-nitro alcohols.

Reductive Amination: The aldehyde can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt) yields a cyanohydrin, a versatile intermediate.

The electron-withdrawing nature of the distant nitro group can slightly increase the electrophilicity of the aldehyde carbon, potentially enhancing its reactivity towards nucleophiles compared to an unsubstituted biphenyl-4-carbaldehyde.

Nucleophilic Addition Reactions to the Carbonyl Center

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. A wide range of nucleophiles are expected to add to this center.

General Reaction Scheme: The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Examples of Expected Nucleophilic Addition Reactions:

NucleophileReagent ExampleExpected Product
HydrideSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)(2-Nitrobiphenyl-4-yl)methanol
OrganometallicsGrignard reagents (R-MgX), Organolithium reagents (R-Li)Secondary alcohol
CyanideHydrogen cyanide (HCN)2-Hydroxy-2-(2-nitrobiphenyl-4-yl)acetonitrile (a cyanohydrin)
AminesPrimary amines (R-NH₂)Imine (Schiff base)

The reactivity of the aldehyde can be influenced by the electron-withdrawing nature of the nitro group. This effect, transmitted through the biphenyl system, would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted biphenyl-4-carbaldehyde.

Oxidation of the Aldehyde to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids. This transformation is a common and high-yielding reaction in organic synthesis. Various oxidizing agents can accomplish this conversion.

Common Oxidizing Agents and Expected Product:

Oxidizing AgentConditionsExpected Product
Potassium permanganate (KMnO₄)Basic, followed by acidic workup2-Nitrobiphenyl-4-carboxylic acid
Jones reagent (CrO₃ in H₂SO₄/acetone)Acidic2-Nitrobiphenyl-4-carboxylic acid
Tollens' reagent ([Ag(NH₃)₂]⁺)Mild, basic2-Nitrobiphenyl-4-carboxylic acid
Pinnick oxidation (NaClO₂ with a scavenger)Mild, selective2-Nitrobiphenyl-4-carboxylic acid

The presence of the nitro group is generally compatible with these oxidation conditions, although strong oxidizing agents under harsh conditions could potentially lead to side reactions. The formation of 2-Nitrobiphenyl-4-carboxylic acid is a key transformation, providing a route to other derivatives such as esters and amides.

Condensation Reactions, Imine Formation, and Other Derivatizations

The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

General Imine Formation: this compound + R-NH₂ ⇌ 2-Nitrobiphenyl-4-yl-methanimine-R + H₂O

Other important condensation and derivatization reactions include:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Ph₃P=CHR) would yield an alkene, (2-Nitrobiphenyl-4-yl)-alkene.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, an acetal would be formed, protecting the aldehyde group.

Chemoselective Transformations of Dual Functionalities in this compound

The presence of both an aldehyde and a nitro group allows for chemoselective reactions, where one functional group reacts in preference to the other.

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine without affecting the aldehyde. Common reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation using specific catalysts (e.g., platinum on carbon, Pt/C) under controlled conditions. This would yield 2-Aminobiphenyl-4-carbaldehyde.

Selective Reduction of the Aldehyde Group: As mentioned, sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the aldehyde to an alcohol, leaving the nitro group intact.

Regioselectivity and Stereoselectivity in Syntheses and Reactions Involving this compound

Regioselectivity: In reactions involving further substitution on the aromatic rings, the directing effects of the existing substituents would determine the position of the incoming group. The nitro group is a meta-director, while the aldehyde group is also a meta-director. The phenyl group at position 2 also influences the electron distribution. Predicting the exact regioselectivity for electrophilic aromatic substitution would require consideration of the combined electronic and steric effects of all substituents.

Stereoselectivity: Reactions at the aldehyde carbonyl carbon can create a new stereocenter if the incoming nucleophile is not symmetrical and the product is chiral. The use of chiral reagents or catalysts could lead to the stereoselective formation of one enantiomer or diastereomer over another. For example, the use of a chiral reducing agent could produce an enantiomerically enriched (2-Nitrobiphenyl-4-yl)methanol.

Mechanistic Investigations of Reactions Involving 2 Nitrobiphenyl 4 Carbaldehyde

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving 2-nitrobiphenyl-4-carbaldehyde would begin with identifying the reactants, products, and any intermediates. Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, which helps in identifying stable intermediates and the transition states that connect them. libretexts.org Transition states are transient, high-energy structures that represent the energy barrier of a reaction. researchgate.net For instance, in a hypothetical reaction, the pathway from the starting material (S) to the product (P) via an intermediate (I) would involve two transition states (T1 and T2). libretexts.org

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to model the geometries and energies of these species. The nature of bonding in the transition states of reactions involving nitro compounds can be complex. researchgate.net For example, in pyrolysis reactions, the presence of a nitro group can significantly influence the reactivity and the structure of the transition state. researchgate.net

Table 1: Hypothetical Energy Profile for a Reaction of this compound (Note: The following data is illustrative and not based on experimental results for this specific compound.)

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+15
Intermediate+5
Transition State 2+20
Products-10

Mechanistic Role of Catalysts and Reagents in Transformations of this compound

Catalysts and reagents play a crucial role in directing the outcome of chemical reactions. nih.gov For a molecule like this compound, which has multiple reactive sites (the nitro group, the aldehyde, and the aromatic rings), the choice of catalyst is critical for selectivity. For example, in Suzuki cross-coupling reactions to synthesize nitrobiphenyls, a palladium catalyst is often used. researchgate.net The catalyst's role is to facilitate the formation of the key carbon-carbon bond by bringing the reacting species together in its coordination sphere.

In other transformations, such as reductions of the nitro group, metal catalysts like platinum or nickel would be employed. The catalyst provides a surface for the reaction to occur and activates the reactants. The specific reagents used will also dictate the reaction mechanism. For instance, the use of a strong reducing agent like LiAlH₄ would lead to the reduction of both the nitro and aldehyde groups, while a milder reagent like NaBH₄ might selectively reduce the aldehyde.

Kinetic Studies and Determination of Rate-Limiting Steps

For example, in the aminolysis of esters containing a nitrophenyl group, the reaction has been shown to proceed through an addition intermediate. researchgate.net The rate-determining step can be either the formation or the breakdown of this intermediate, depending on the specific reactants. researchgate.net A linear Brønsted-type plot, which relates the reaction rate to the basicity of the amine, can indicate that the mechanism does not change across a series of related reactants. researchgate.net

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction of this compound (Note: The following data is for illustrative purposes only.)

[this compound] (M)[Reagent] (M)Initial Rate (M/s)
0.10.11.0 x 10⁻⁵
0.20.12.0 x 10⁻⁵
0.10.24.0 x 10⁻⁵

Application of Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ monitoring)

Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates, which are often short-lived. In situ monitoring, where the reaction is observed as it happens, can provide real-time information about the species present in the reaction mixture. Techniques such as UV-Vis, IR, and NMR spectroscopy can be used for this purpose.

For example, in the study of enzyme-catalyzed reactions, stopped-flow absorption spectroscopy has been used to detect and characterize transient intermediates with distinct absorption bands. nih.gov By monitoring the change in absorbance at specific wavelengths over time, the formation and decay of intermediates can be tracked. nih.gov Similarly, for reactions involving this compound, changes in the electronic environment of the molecule would lead to shifts in its UV-Vis spectrum, allowing for the monitoring of the reaction progress.

Advanced Synthetic Methodologies and Green Chemistry Aspects

Catalytic Strategies for Efficient Transformations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of organic transformations. For 2-nitrobiphenyl-4-carbaldehyde, various transition metal-based catalytic systems have been investigated to facilitate its conversion into valuable heterocyclic compounds.

Palladium-Catalyzed Processes in Reductive Cyclization and Cross-Coupling

Palladium catalysts are widely employed for their versatility in carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, palladium-catalyzed reactions are primarily utilized for reductive cyclization to form a phenanthridine (B189435) core and for cross-coupling reactions to introduce molecular diversity.

The reductive cyclization of the nitro group in 2-nitrobiphenyl (B167123) systems is a powerful method for the synthesis of phenanthridines. This transformation typically involves the in situ reduction of the nitro group to a nitroso or amino group, which then undergoes intramolecular cyclization. Palladium catalysts, in conjunction with a reducing agent, are highly effective in promoting this reaction. A common approach involves the use of carbon monoxide as the reductant, which also facilitates the cyclization process. rsc.org

Furthermore, the aldehyde functionality and the aromatic rings of this compound offer handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of derivatives. The Suzuki reaction, for instance, couples an organoboron compound with a halide or triflate, while the Heck reaction couples an alkene with an aryl halide. masterorganicchemistry.comharvard.eduorganic-chemistry.orgrsc.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reductive Cyclization of 2-Nitrobiphenyl Analogues

EntryStarting MaterialCatalystReductantSolventTemperature (°C)ProductYield (%)
12-NitrobiphenylPd(OAc)₂/dppfCOToluene (B28343)120Phenanthridine85
24'-Methyl-2-nitrobiphenyl (B8642523)PdCl₂(PPh₃)₂H₂Ethanol802-Methylphenanthridine78
34-Bromo-2-nitrobiphenylPd(PPh₃)₄NaBH₄DMF1009-Bromophenanthridine65

Note: This table presents representative data for analogous compounds to illustrate the general conditions and outcomes of the reaction.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and often complementary alternative to palladium-based systems. Copper catalysts have been shown to be effective in various transformations involving nitro compounds and in promoting cyclization reactions. For instance, copper-catalyzed Ullmann-type couplings can be employed in the synthesis of biphenyl (B1667301) precursors to this compound. researchgate.netresearchgate.netrsc.org

In the context of transforming this compound, copper catalysis can be particularly relevant for intramolecular cyclization reactions. While less common than palladium for reductive cyclization, copper catalysts can mediate the formation of the phenanthridine ring system under specific conditions, often involving cascade reactions. nih.govrsc.orgrsc.org

Table 2: Copper-Catalyzed Reactions Relevant to the Synthesis and Transformation of 2-Nitrobiphenyl Derivatives

EntryReaction TypeSubstrate AnalogueCatalystBaseSolventTemperature (°C)Product
1Ullmann Coupling1-Iodo-2-nitrobenzene (B31338)Cu powderN/ANeat150-2002,2'-Dinitrobiphenyl (B165474)
2Intramolecular C-N Coupling2-Amino-2'-bromobiphenylCuIK₂CO₃DMF110Carbazole (B46965)
3Cascade AnnulationDiaryliodonium salt & nitrileCu(OAc)₂K₂CO₃Toluene100Phenanthridine derivative

Note: This table showcases examples of copper-catalyzed reactions on analogous substrates to highlight the potential applications for this compound chemistry.

Metal Ion Doped Oxidizing Agents in Aromatization Reactions

In some synthetic routes leading to biphenyl structures, a final aromatization step is required. Metal ion doped oxidizing agents can be highly effective for this purpose. For instance, a patented method describes the use of metal ion doped manganese dioxide for the dehydrogenation aromatization of a 1-chloro-4-(6-nitrocyclohexyl-3-alkenyl)benzene to yield 4'-chloro-2-nitrobiphenyl. This suggests that similar strategies could be employed in synthetic pathways where a non-aromatic or partially saturated ring needs to be converted to an aromatic system in a precursor to this compound or its derivatives. The use of doped metal oxides can offer advantages in terms of reactivity, selectivity, and ease of handling compared to other oxidizing agents.

Exploration of Other Transition Metal Catalysis

Beyond palladium and copper, other transition metals have shown promise in catalyzing transformations relevant to this compound.

Rhodium: Rhodium catalysts have been utilized in [2+2+2] cycloaddition reactions to construct the phenanthridine skeleton. beilstein-journals.orgnih.gov More uniquely, rhodium complexes can catalyze the C-C bond cleavage of biphenylene (B1199973) and its reaction with nitriles to afford 9-substituted phenanthridines. researchgate.netresearchgate.net

Iron: As an earth-abundant and low-cost metal, iron catalysis is a highly attractive area of research. Iron complexes have been shown to catalyze the intramolecular cyclization of O-acetyloximes derived from biphenyl-2-carbaldehydes to yield phenanthridines. beilstein-journals.org Iron-catalyzed cascade addition/cyclization of 2-isocyanobiphenyls has also been reported. researchgate.netnih.gov

Gold: Gold catalysts have been employed in cascade cyclizations of Boc-protected benzylamines bearing tethered alkyne moieties to form dihydrobenzo[c]phenanthridines, which can be subsequently oxidized to the corresponding phenanthridines. nih.gov

Application of Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. nih.govresearchgate.netresearcher.lifedurham.ac.ukyoutube.com The application of flow chemistry to the transformations of this compound, particularly for reductive cyclization, holds significant potential.

The reduction of nitroarenes can be highly exothermic, and the use of hazardous reagents like hydrogen gas or carbon monoxide at high pressures poses safety risks in batch processes. Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent heat and mass transfer, enabling safer and more efficient reactions. For instance, the reductive cyclization of o-nitrostyrenes to indoles, a reaction mechanistically related to the cyclization of 2-nitrobiphenyl derivatives, has been successfully implemented in continuous flow systems. mdpi.com Similarly, the photochemical rearrangement of o-nitrophenylimines to nitrosoarenes has been demonstrated in a continuous flow setup, highlighting the potential for photochemical transformations of nitro-containing compounds in a continuous manner. acs.orgnih.gov

Table 3: Comparison of Batch vs. Flow Conditions for Analogous Nitroarene Reductive Cyclizations

ParameterBatch SynthesisFlow Synthesis
Reaction Vessel Round-bottom flaskMicroreactor or packed-bed reactor
Temperature Control Oil bath, often with gradientsPrecise, uniform heating
Pressure Handling High-pressure autoclaveBack-pressure regulator, safer
Safety Risk of thermal runaway, explosionMinimized risk due to small volume
Scalability Difficult, requires re-optimizationStraightforward by extending run time
Reaction Time Hours to daysMinutes to hours

Development of Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents and the development of more environmentally friendly reaction conditions. For the synthesis and transformations of this compound, several strategies can be employed to align with these principles.

Solvent-Free Reactions: The Ullmann coupling, a classical method for biphenyl synthesis, has been successfully performed under solvent-free conditions. For example, the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene can be achieved by simply heating the neat reactants with copper powder. researchgate.netresearchgate.netrsc.org Mechanochemical methods, such as ball milling, have also been utilized for solvent-free Ullmann couplings, offering a cleaner and faster alternative to traditional solution-phase reactions. researchgate.net Catalyst-free Ullmann couplings in aqueous microdroplets have also been reported, representing a significant advancement in environmentally benign synthesis. nih.gov

Environmentally Benign Solvents and Conditions: The use of water or deep eutectic solvents (DESs) as reaction media is a growing trend in green chemistry. For instance, palladium-catalyzed cyclization reactions for the synthesis of phenanthridinones have been successfully carried out in water. researchgate.net Ligand-free copper-catalyzed Ullmann-type C-O bond formation has been demonstrated in deep eutectic solvents under aerobic conditions. nih.gov Furthermore, the development of metal-free and visible-light-induced reactions represents a significant step towards more sustainable synthetic methods. The aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines to produce 6-substituted phenanthridines under visible light is an excellent example of such an approach. rsc.orgsemanticscholar.org

Photochemical and Electrochemical Approaches in the Synthesis and Transformation of Nitrobiphenyls

Advanced synthetic strategies are increasingly focused on methodologies that offer improved sustainability, selectivity, and efficiency. Photochemical and electrochemical approaches represent two such cutting-edge fields, providing green alternatives to conventional chemical transformations. These methods utilize light or electric current, respectively, to drive chemical reactions, often under mild conditions and with high degrees of control, minimizing the need for harsh reagents and reducing waste. acs.orgcardiff.ac.uk In the context of nitrobiphenyls, these techniques are primarily applied to the transformation of the nitro group, a versatile functional group that can be reduced to various other nitrogen-containing moieties, such as amino, azo, and azoxy groups. rsc.orgrsc.org

Photochemical Transformations

Photocatalysis, particularly using semiconductor materials, has emerged as a powerful tool for the reduction of nitroaromatic compounds. chemistryviews.org These reactions leverage the generation of electron-hole pairs in a catalyst upon light absorption to initiate redox processes. nih.gov The transformation of the nitro group can be precisely controlled to yield different products.

Detailed Research Findings: The photocatalytic reduction of nitroarenes to aromatic amines is a well-studied transformation. chemistryviews.org A common approach involves using a heterogeneous catalyst, such as titanium dioxide (TiO₂), which can be activated by UV irradiation. chemistryviews.org To overcome the potential for UV light to damage sensitive substrates, systems have been developed that operate under visible light. chemistryviews.org For example, combining titanium dioxide with a visible-light absorbing additive like vanadium oxide (V₂O₅) allows the reaction to proceed efficiently under blue LED light. chemistryviews.org In such systems, a reductant, like hydrazine (B178648) hydrate, is typically used in a solvent such as ethanol. chemistryviews.org This method has demonstrated high yields (up to 95%) and compatibility with a wide range of functional groups. chemistryviews.org

The selectivity of the photoreduction can be tuned by modifying the reaction conditions and the catalyst. Research has shown that by carefully selecting the electron donor and catalyst structure, it is possible to selectively produce valuable azo- and azoxy-aromatic compounds via the transfer coupling of nitroaromatics. researchgate.netnih.gov For instance, visible light irradiation (e.g., 475 nm LED) of nitroarenes in the presence of a specific catalyst and an electron donor like Na₂S can lead to the formation of anilines. nih.gov The reaction kinetics and product selectivity are influenced by the electronic properties and steric size of the nitroarene substrate. nih.gov

Table 1: Examples of Photocatalytic Systems for Nitroarene Reduction
CatalystLight SourceReductant/Electron DonorTypical ProductReported Yield
V₂O₅/TiO₂Blue LEDHydrazine HydrateAromatic AminesUp to 95% chemistryviews.org
Titanium Dioxide (TiO₂)UV LightVariousAromatic AminesHigh chemistryviews.org
HF (Fluorescein-based)475 nm LEDNa₂SAnilinesQuantitative Conversion nih.gov
HF (Fluorescein-based)475 nm LEDTripropylamineAzo CompoundsVariable nih.gov

Electrochemical Transformations

Electrosynthesis offers a reagent-free method for the reduction of nitroaromatic compounds, where the electron is the primary "reagent". acs.org The degree of reduction of the nitro group can be precisely controlled by adjusting parameters such as the electrode potential (voltage), the electrode material, and the pH of the electrolyte. acs.orgrsc.org This high level of control allows for the selective synthesis of a range of products from a single nitroaromatic precursor.

Detailed Research Findings: The electrochemical reduction of nitroarenes is a stepwise process. acs.org The generally accepted mechanism, first proposed by Haber, involves an initial two-electron reduction to a nitroso intermediate. acs.orgrsc.org This intermediate is typically more easily reduced than the starting nitro compound, leading to a rapid subsequent two-electron reduction to a hydroxylamine (B1172632) derivative. acs.org Finally, further reduction yields the corresponding aniline (B41778) (amine). acs.orgrsc.org

ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O ArNO + 2e⁻ + 2H⁺ → ArNHOH ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

The pH of the reaction medium has a critical effect on the reduction potential. acs.org For example, the reduction potential of nitrobenzene (B124822) to phenylhydroxylamine in an ethanol/water mixture can vary by approximately 550 mV between pH 1 and pH 13, demonstrating the crucial role of protons in the reaction kinetics. acs.org The electronic nature of substituents on the aromatic ring also influences the ease of reduction; electron-withdrawing groups facilitate reduction, causing it to occur at less negative potentials. acs.org

By carefully controlling the cell voltage and solvent system in an undivided cell with graphite (B72142) felt electrodes, it is possible to selectively synthesize different products. rsc.org Depending on the conditions, nitroarenes can be converted with high chemoselectivity into aromatic azoxy, azo, and hydrazo compounds, in addition to the fully reduced aniline derivatives. rsc.org This demonstrates the versatility of electrochemical methods in transforming the nitro group into a variety of valuable chemical structures.

Table 2: Influence of pH on the Reduction Potential of Nitrobenzene
pHReduction Potential (E vs SCE) for Nitrobenzene → Phenylhydroxylamine
1~ -0.2 V acs.org
7~ -0.5 V acs.org
13~ -0.75 V acs.org

These photochemical and electrochemical methodologies are directly applicable to the transformation of complex nitrobiphenyls such as this compound. Through controlled reduction, the nitro group can be selectively converted to an amine to form 2-Aminobiphenyl-4-carbaldehyde, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals, while preserving the aldehyde functionality.

Applications of 2 Nitrobiphenyl 4 Carbaldehyde As a Synthetic Building Block

Precursor in the Synthesis of N-Heterocycles, Particularly Carbazoles and their Derivatives

A significant application of 2-Nitrobiphenyl-4-carbaldehyde is its role as a key precursor in the synthesis of carbazoles, a class of nitrogen-containing heterocycles. Carbazoles are of immense interest due to their presence in numerous bioactive natural products and their use as building blocks for functional materials in fields like organic electronics. researchgate.netresearchgate.net

The transformation of this compound into a carbazole (B46965) scaffold is efficiently achieved through a reductive cyclization reaction. A classical and effective method involves a triphenylphosphine-mediated process, a variant of the Cadogan reaction. researchgate.net In this synthetic route, the nitro group is deoxygenated by the phosphine (B1218219) reagent, which facilitates the formation of a new carbon-nitrogen bond, thereby constructing the central five-membered pyrrole (B145914) ring of the carbazole system.

Formation of the Biphenyl (B1667301) Precursor : The this compound skeleton itself is often synthesized via a Suzuki-Miyaura cross-coupling reaction. researchgate.net

Reductive Cyclization : The resulting 2-nitrobiphenyl (B167123) derivative undergoes intramolecular cyclization. The nitro group is reduced, and the newly formed nucleophilic nitrogen atom attacks the adjacent phenyl ring to form the carbazole. This reaction tolerates a wide range of functional groups and provides the carbazole product, 9H-carbazole-2-carbaldehyde, in good yields. researchgate.net

This synthetic strategy highlights the utility of this compound in generating highly functionalized carbazoles, where the aldehyde group remains available for further chemical modifications. researchgate.netnih.gov

Table 1: Synthesis of 9H-Carbazole-2-carbaldehyde

Starting Material Key Reagent Reaction Type Product Reference

Intermediacy in the Derivatization of Biphenyl Scaffolds for Complex Molecules

The structure of this compound, featuring two distinct reactive sites—the aldehyde and the nitro group—on a stable biphenyl core, makes it an excellent intermediate for creating complex, polyfunctional molecules. The biphenyl unit provides a rigid and tunable platform, while the functional groups serve as handles for a wide array of chemical transformations.

The synthesis of carbazoles as described previously is a prime example of this derivatization. researchgate.net Beyond that, the aldehyde group can readily undergo reactions such as condensations, oxidations, reductions, and additions. For instance, it can be converted into imines, alkenes, or alcohols, each step adding a layer of molecular complexity.

Simultaneously, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further cyclization reactions. The ability to selectively manipulate these two functional groups allows for a modular approach to building sophisticated molecular architectures, making this compound a versatile node in synthetic chemistry.

Utility in the Construction of Functional Organic Materials (e.g., Liquid Crystals, Nonlinear Optical Materials)

The inherent electronic properties of the nitrobiphenyl core make this compound and its derivatives attractive candidates for the development of advanced organic materials.

Liquid Crystals: The biphenyl scaffold is a common structural motif in liquid crystalline materials. Research into the 4-alkoxy-4'-nitrobiphenyl family of compounds has shown their potential for use in next-generation scattering liquid crystal displays (LCDs). researchgate.net Although this research focuses on analogues without the aldehyde group, it underscores the importance of the 4'-nitrobiphenyl core for achieving the desired liquid crystalline phases, specifically the smectic A phase. The presence of the aldehyde group in this compound offers a reactive site to synthesize more complex, functionalized liquid crystals, potentially enhancing or tuning their mesomorphic and electro-optical properties.

Nonlinear Optical (NLO) Materials: Organic materials with significant NLO properties are crucial for applications in optoelectronics, including optical data storage and processing. nih.gov A common design principle for NLO molecules is the combination of a strong electron-donating group and a strong electron-accepting group connected by a π-conjugated system.

The this compound structure fits this model well. The nitro group acts as a powerful electron acceptor, while the biphenyl system serves as the conjugated bridge. The aldehyde group can be transformed into various other functionalities to modulate the electronic properties. This donor-acceptor architecture facilitates intramolecular charge transfer, a key requirement for high quadratic (second-order) hyperpolarizability, which is the microscopic origin of NLO effects like second-harmonic generation. nih.govmdpi.comresearchgate.net The potential to build upon this scaffold makes it a promising platform for designing novel NLO chromophores.

Role in the Synthesis of Complex Organic Molecules (e.g., Neuroprotective Nitrone Precursors)

The aldehyde functionality of this compound makes it a direct precursor for the synthesis of nitrones, a class of compounds known for their radical-trapping abilities and potential as neuroprotective agents. nih.govscispace.com Nitrones like α-phenyl-N-tert-butylnitrone (PBN) have been extensively studied for their ability to mitigate oxidative stress, a key factor in cerebral ischemia and other neurodegenerative conditions. nih.govnih.gov

Research has demonstrated the synthesis of 1,1'-biphenyl nitrones (BPNs) from commercially available [1,1'-biphenyl]-4-carbaldehyde. nih.govucm.es These BPNs have shown superior neuroprotective and antioxidant properties compared to the benchmark PBN in in-vitro ischemia models. ucm.es

The synthesis is typically a straightforward condensation reaction between the aldehyde and an appropriate N-alkyl hydroxylamine (B1172632) hydrochloride. ucm.esmdpi.com By applying this established methodology, this compound can be readily converted into a new class of nitrones that incorporate a nitro group on the biphenyl frame. This opens up the possibility of creating bifunctional molecules where the nitrone moiety provides neuroprotection while the nitro group could be used for subsequent transformations, such as cyclization to a carbazole, leading to novel and highly complex hybrid molecules.

Table 2: Biphenyl Nitrones Synthesized from Biphenyl Aldehydes

Aldehyde Precursor N-Substituent on Nitrone Resulting Nitrone Class Potential Application Reference
[1,1'-Biphenyl]-4-carbaldehyde Methyl, tert-Butyl, Benzyl Biphenyl Mononitrones (BPMNs) Neuroprotection, Antioxidant nih.govucm.es
[1,1'-Biphenyl]-4,4'-dicarbaldehyde Methyl, tert-Butyl, Benzyl Biphenyl Homo-bis-nitrones (BPHBNs) Neuroprotection, Antioxidant nih.govucm.es

Computational and Theoretical Studies of 2 Nitrobiphenyl 4 Carbaldehyde

Electronic Structure and Reactivity Predictions (e.g., DFT, TD-DFT)

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Density Functional Theory (DFT) is a primary computational method used to investigate these aspects for organic molecules like 2-Nitrobiphenyl-4-carbaldehyde. DFT calculations can determine the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. mdpi.com

The this compound molecule features two key functional groups that significantly influence its electronic landscape: the electron-withdrawing nitro group (-NO₂) at the ortho position and the aldehyde group (-CHO) at the para position. The nitro group, being one of the strongest electron-withdrawing groups, substantially lowers the energy of the π-orbitals on the phenyl ring to which it is attached. The aldehyde group also acts as an electron-withdrawing group through resonance and inductive effects.

Key electronic properties that can be predicted using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be distributed primarily across the biphenyl (B1667301) π-system, while the LUMO is likely to be localized more on the nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro and aldehyde groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found elsewhere, highlighting sites for nucleophilic attack.

Reactivity Descriptors: DFT calculations can quantify global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and stability. For instance, a high ionization potential suggests the molecule is stable and less likely to donate an electron. mdpi.com

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties. It is instrumental in predicting electronic transitions, such as those observed in UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT can predict the energies and oscillator strengths of transitions, including π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl and nitro groups. Due to the presence of both electron-donating (the unsubstituted phenyl ring) and electron-accepting (the nitrophenyl ring) moieties, intramolecular charge transfer (ICT) transitions are also expected. nih.gov

Computational MethodPredicted PropertySignificance for this compound
DFT (e.g., B3LYP/6-311+G(d,p))HOMO/LUMO Energies, HOMO-LUMO GapIndicates electronic stability and sites for redox reactions. mdpi.com
DFTMolecular Electrostatic Potential (MEP) MapIdentifies regions prone to nucleophilic and electrophilic attack.
DFTGlobal Reactivity Descriptors (Hardness, Electronegativity)Provides quantitative measures of chemical reactivity.
TD-DFTExcitation Energies, Oscillator StrengthsPredicts UV-Vis absorption maxima and the nature of electronic transitions (π→π, n→π, ICT). researchgate.net

Conformational Analysis of the Biphenyl System and Substituent Effects

The conformation of a biphenyl system is defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, steric hindrance between the ortho-hydrogen atoms prevents a fully planar conformation, resulting in a twisted structure with a dihedral angle of approximately 40-45°.

In this compound, the presence of a bulky nitro group at an ortho position (C2) dramatically increases steric repulsion. This steric clash between the nitro group and the adjacent phenyl ring forces a much larger dihedral angle compared to unsubstituted biphenyl. This phenomenon is a hallmark of ortho-substituted biphenyls. The increased rotational barrier around the central C-C bond can be significant enough to hinder free rotation at room temperature, leading to a phenomenon known as atropisomerism, where distinct, non-interconverting rotational isomers (rotamers) can potentially be isolated. researchgate.net

Computational methods, particularly DFT, are highly effective for performing conformational analysis:

Potential Energy Surface (PES) Scan: By systematically varying the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. This scan reveals the most stable conformation (energy minimum) and the energy barriers to rotation (transition states). For this compound, the global minimum is expected at a large dihedral angle to minimize the steric repulsion from the ortho-nitro group.

Substituent Effects: The aldehyde group at the para position has a minimal steric effect on the conformation. Its primary influence is electronic, but the conformational landscape is dominated by the ortho-nitro group. Computational studies on various substituted biphenyls have shown that the size and nature of the ortho-substituent are the primary determinants of the rotational barrier. researchgate.net

Biphenyl SystemOrtho Substituent(s)Expected Dihedral AngleKey Influence
Biphenyl-H~45°Minor H-H steric repulsion.
This compound-NO₂Significantly > 45°Strong steric repulsion from the bulky ortho-nitro group. researchgate.net
2,2'-Disubstituted BiphenylTwo ortho groupsApproaching 90°Severe steric hindrance, high rotational barrier.

Quantum Chemical Calculations of Reaction Energetics and Pathways

Quantum chemical calculations are indispensable for mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation energies (which control reaction rates) and reaction enthalpies (which determine thermodynamic favorability).

For this compound, several types of reactions could be studied computationally:

Reactions of the Aldehyde Group: The aldehyde is a common site for nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction, cyanohydrin formation). Computational methods can model the approach of a nucleophile, locate the transition state for the addition step, and calculate the stability of the resulting tetrahedral intermediate. nih.gov

Reactions of the Nitro Group: The nitro group can be reduced to an amine group through various reagents. Quantum chemistry can elucidate the stepwise mechanism of this reduction, which often involves multiple electron and proton transfer steps.

Electrophilic Aromatic Substitution: Calculations can predict the regioselectivity of further substitution on either phenyl ring by modeling the stability of the sigma-complex intermediates formed during the reaction.

Automated reaction path search methods can explore the potential energy surface to discover possible reaction pathways without prior assumptions, which is a powerful tool for discovering novel reactions or understanding complex reaction networks. nih.govchemrxiv.org These calculations provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experiment alone. nih.gov

Computational TaskDescriptionDerived Information
Geometry OptimizationFinding the lowest energy structures for reactants, products, and intermediates.Stable molecular structures and their relative energies.
Transition State SearchLocating the saddle point on the potential energy surface connecting reactants and products.The structure of the transition state and the activation energy (Ea) of the reaction. chemrxiv.org
Frequency CalculationCalculating vibrational frequencies for optimized structures.Confirms minima (all real frequencies) and transition states (one imaginary frequency); provides zero-point vibrational energy (ZPVE) and thermal corrections.
Reaction Path FollowingMapping the minimum energy path from the transition state to the reactant and product.Confirms that the transition state connects the desired reactant and product.

Spectroscopic Property Simulations and Validation

Computational methods can accurately simulate various types of spectra, providing a powerful means to interpret experimental data and confirm molecular structures.

UV-Vis Spectroscopy: As mentioned in section 7.1, TD-DFT is the standard method for simulating UV-Vis spectra. semanticscholar.org By calculating the vertical excitation energies from the ground state to several excited states, a theoretical spectrum can be generated. For this compound, the simulation would likely predict multiple absorption bands. Comparing the calculated λmax values with experimental data helps assign the observed peaks to specific electronic transitions (e.g., π→π* or ICT). nih.govustc.edu.cn

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing a simulated IR or Raman spectrum with an experimental one, a detailed assignment of each vibrational band can be made, which serves as a powerful confirmation of the molecule's structure and conformation. researchgate.net For example, the characteristic stretching frequencies for the C=O of the aldehyde and the N-O bonds of the nitro group would be key features in the simulated vibrational spectra.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated. Methods like GIAO (Gauge-Independent Atomic Orbital) are commonly used within a DFT framework to predict ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers, making it a valuable tool for structural elucidation.

Validation of computational results is achieved by comparing simulated data with experimental measurements. A good agreement between a calculated and an experimental spectrum provides strong evidence for the accuracy of the computed molecular structure and properties. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements in 2-Nitrobiphenyl-4-carbaldehyde Chemistry

The chemistry of this compound is fundamentally centered on its role as a pivotal intermediate in the synthesis of complex heterocyclic systems. The primary achievement in this area is its established utility as a precursor for substituted carbazoles through reductive cyclization reactions. The presence of the nitro group ortho to the biphenyl (B1667301) linkage and the aldehyde function at the para-position creates a unique electronic and steric environment. This arrangement facilitates the well-known Cadogan reaction, where deoxygenation of the nitro group leads to a reactive nitrene intermediate that undergoes intramolecular cyclization to form the carbazole (B46965) core.

Researchers have successfully leveraged this reactivity to synthesize a variety of carbazole derivatives by modifying the substituents on either of the phenyl rings. The aldehyde group, in particular, offers a versatile handle for further chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various condensation reactions to build more complex molecular architectures. These transformations have been crucial in creating libraries of compounds for screening in various applications. The fundamental understanding of its reactivity has solidified this compound's position as a valuable building block in synthetic organic chemistry.

Emerging Trends and Novel Methodologies in the Synthesis and Reactivity of the Compound

While traditional methods like the Suzuki and Ullmann couplings have been the mainstay for synthesizing the 2-nitrobiphenyl (B167123) backbone, emerging trends are focusing on more efficient and sustainable methodologies. Recent advancements include the exploration of C-H activation and arylation techniques, which could potentially bypass the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy.

In terms of reactivity, novel methodologies are being explored to expand the synthetic utility of the aldehyde functional group prior to the key cyclization step. This includes the application of modern organocatalysis and transition-metal catalysis to achieve asymmetric transformations, leading to chiral carbazole products. Furthermore, researchers are investigating photochemical and electrochemical methods to trigger the reductive cyclization, offering potentially milder and more selective alternatives to traditional, high-temperature reductive methods that use reagents like triethyl phosphite (B83602). These innovative approaches aim to enhance control over the reaction pathways and broaden the scope of accessible carbazole structures.

Challenges and Opportunities for Future Research and Development

Despite the progress, significant challenges remain in the chemistry of this compound. A primary challenge is often associated with the synthesis of the biphenyl precursor itself, where achieving high yields and regioselectivity can be difficult, especially on a large scale. The conditions for the Cadogan cyclization can be harsh, sometimes leading to side products and limiting the functional group tolerance on the molecule.

Challenge Opportunity for Future Research
Scalability and regioselectivity in biphenyl synthesis.Development of advanced, highly selective cross-coupling catalysts (e.g., using bespoke ligands).
Harsh conditions for reductive cyclization (Cadogan reaction).Exploration of milder reaction pathways via photoredox, electrochemical, or enzymatic methods.
Limited functional group tolerance in traditional methods.Design of new protective group strategies or catalysts that are compatible with a wider range of functional groups.
Lack of facile routes to chiral carbazole derivatives.Application of asymmetric catalysis to the aldehyde group or development of chiral cyclization catalysts.

Potential for Broader Applications and Interdisciplinary Research

The future potential of this compound lies in extending its application beyond traditional synthetic chemistry into more interdisciplinary fields. The carbazole derivatives synthesized from this compound are known to possess interesting photophysical and electronic properties. This opens up significant opportunities for research in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The aldehyde functionality provides a convenient point for conjugation to biomolecules or polymers, suggesting potential applications in chemical biology and polymer science. For instance, carbazole-based probes could be designed for bio-imaging, or new functional polymers could be created with unique electronic or thermal properties. Collaborative research between synthetic chemists, materials scientists, and biologists will be essential to unlock these broader applications. The versatility of this compound as a precursor makes it a highly valuable platform for interdisciplinary innovation.

Potential Application Area Interdisciplinary Field Research Focus
Organic ElectronicsMaterials Science / PhysicsSynthesis of novel carbazole-based host materials for OLEDs or donor materials for OPVs.
Chemical SensorsAnalytical Chemistry / Materials ScienceDesign of chemosensors where binding of an analyte to a receptor linked to the carbazole modulates its fluorescence.
Bio-imaging ProbesChemical Biology / Medicinal ChemistryConjugation of carbazole derivatives to biomolecules to visualize cellular processes.
Functional PolymersPolymer ScienceIncorporation of the carbazole moiety into polymer backbones to create materials with tailored conductive or thermal properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nitrobiphenyl-4-carbaldehyde, and how can purity be ensured during synthesis?

  • Methodological Answer :

  • Synthetic Routes : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core, followed by nitration and formylation steps. For example, coupling 4-bromo-benzaldehyde with a nitro-substituted aryl boronic acid derivative under Pd(PPh₃)₄ catalysis in a mixed solvent system (toluene/ethanol/water) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final product purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
  • Critical Data : Report yields, Rf values, and NMR spectral assignments (e.g., ¹H NMR: aldehyde proton at δ 10.1 ppm; nitro group aromatic protons at δ 8.2–8.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹) .
  • NMR : Use ¹³C NMR to resolve the aldehyde carbon (δ ~190 ppm) and distinguish between ortho/meta/para nitro-substituted aromatic carbons. DEPT-135 can aid in identifying CH₂/CH₃ groups in synthetic byproducts .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ (theoretical m/z for C₁₃H₉NO₃: 227.0582) and rule out halogenated impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling or catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack at the aldehyde group .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to evaluate activation energies for nitro-group reduction or aldehyde oxidation .
  • Validation : Compare computed IR/NMR spectra with experimental data (NIST Chemistry WebBook standards) to refine models .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted biphenyl aldehydes?

  • Methodological Answer :

  • Redetermination : Recrystallize the compound from ethanol/water and collect high-resolution X-ray diffraction data (Bruker APEX-II CCD detector, Mo-Kα radiation). Use SHELXL for structure refinement .
  • Data Cross-Validation : Compare unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries for similar compounds. Address discrepancies via Hirshfeld surface analysis to identify packing effects .
  • Error Mitigation : Replicate synthesis and characterization under inert atmospheres to rule out oxidation artifacts .

Q. How does the nitro group’s position influence the photophysical properties of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption spectra in DMSO (200–500 nm) to identify π→π* and n→π* transitions. Compare with meta- and para-nitro analogs to isolate positional effects .
  • Fluorescence Quenching : Assess nitro-group electron-withdrawing effects via fluorescence lifetime measurements (time-correlated single-photon counting). Correlate with Hammett substituent constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.